![molecular formula C8H14O3 B14420577 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 80706-61-2](/img/structure/B14420577.png)
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a dimethoxymethyl and a methyl group attached to it. The presence of the oxaspiro ring imparts significant strain and reactivity to the molecule, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane typically involves the reaction of a suitable precursor with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxaspiro ring into more stable structures.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s reactivity makes it useful in probing biological systems and studying enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpentane: Shares a similar spirocyclic structure but lacks the dimethoxymethyl group.
2-Methyl-1,3-dioxolane: Contains a similar oxaspiro ring but with different substituents.
Dimethoxymethane: Similar functional groups but lacks the spirocyclic core.
Uniqueness
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its combination of a spirocyclic core and reactive functional groups. This combination imparts significant strain and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
80706-61-2 | |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C8H14O3/c1-7(6(9-2)10-3)8(11-7)4-5-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DRWLKWIHIUTLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CC2)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.